molecular formula C7H5Cl2FO2S B13200883 (3-Chloro-5-fluorophenyl)methanesulfonyl chloride

(3-Chloro-5-fluorophenyl)methanesulfonyl chloride

Cat. No.: B13200883
M. Wt: 243.08 g/mol
InChI Key: CLNGPVFKLBVDPY-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)methanesulfonyl chloride is a versatile sulfonyl chloride intermediate prized in medicinal chemistry and materials science for introducing the (3-chloro-5-fluorophenyl)methanesulfonyl moiety. Its primary research value lies as an electrophilic reagent for the synthesis of sulfonamide derivatives, a critical functional group in drug discovery. The compound reacts efficiently with primary and secondary amines to create sulfonamides, which are prevalent in pharmaceuticals targeting a wide range of diseases due to their favorable pharmacokinetic properties and ability to participate in key hydrogen-bonding interactions within biological targets. The distinct 3-chloro-5-fluoro substitution pattern on the phenyl ring provides electronic and steric modulation, influencing the lipophilicity, metabolic stability, and binding affinity of the resulting molecules. This makes it a valuable scaffold for constructing compound libraries in high-throughput screening and for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors and receptor antagonists. Researchers utilize this reagent to incorporate a specific, halogenated aromatic sulfonamide group into potential drug candidates, exploring new chemical space for therapeutic applications. The mechanism of action for the compound itself is that of a highly reactive acyl chloride analogue, where the sulfur center is electrophilic, facilitating nucleophilic attack by amines. As a chemical building block, it is instrumental in the synthesis of advanced materials and functionalized polymers. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H5Cl2FO2S

Molecular Weight

243.08 g/mol

IUPAC Name

(3-chloro-5-fluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5Cl2FO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2

InChI Key

CLNGPVFKLBVDPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 3-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes purification steps such as recrystallization or distillation to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and sulfides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of "(3-Chloro-5-fluorophenyl)methanesulfonyl chloride" with detailed data tables and case studies cannot be composed. However, the available information does provide some insight into potential applications and related compounds.

Scientific Research Applications

  • (3-Fluorophenyl)methanesulfonyl chloride: This compound is described as a useful chemical compound with a variety of research applications . Georganics.sk offers it in various sizes for research, pilot-scale, or production applications .
  • (2-Chloro-5-fluorophenyl)methanesulfonyl chloride: This compound is mentioned in the context of S100 inhibitors .
  • Use in Synthesizing Chlorine-Containing Compounds: A review highlights advances in synthesizing chlorine-containing heterocyclic compounds as biological agents and drugs . Though not directly mentioning this compound, it indicates the broader utility of chloro-substituted compounds in pharmaceutical research .
  • Inhibitors of EGFR and PI3K: Small molecules with quinazoline or quinoline structures that act as dual inhibitors of EGFR and PI3K proteins are relevant to cancer treatment . These compounds can be used to treat cancers characterized by resistance to therapies and those with aberrant expression of EGFR and PI3K proteins, such as colorectal cancer, head & neck cancer, glioblastoma multiforme, and non-small cell lung cancer . They may also be used to treat autoimmune disorders, inflammatory diseases, and other conditions .

Safety Information

  • Relevant safety information for (3-Fluorophenyl)methanesulfonyl chloride includes hazard statements (H314: Causes severe skin burns and eye damage) and precautionary statements .

Related Compounds

  • The search results also list a number of related compounds, such as (3,5-difluorophenyl)methanesulfonyl chloride, (3-methoxyphenyl)methanesulfonyl chloride, and 4-Methylbenzylsulfonyl chloride . These compounds may have similar applications or be used as intermediates in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(3-Chloro-5-fluorophenyl)methanesulfonyl chloride 3-Cl, 5-F C₇H₅Cl₂FO₂S ~247.14 (calculated) Not explicitly listed Moderate electron-withdrawing substituents; balanced reactivity .
[3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride 3-Cl, 5-CF₃ C₈H₅Cl₂F₃O₂S 310.10 26574-59-4 Stronger electron-withdrawing CF₃ group increases lipophilicity and stability .
(3-Cyano-5-fluorophenyl)methanesulfonyl chloride 3-CN, 5-F C₈H₅ClFNO₂S 233.65 1593942-45-0 Cyano group (CN) enhances electrophilicity and potential for hydrogen bonding .
3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride 3-F, 5-CF₃ C₇H₃ClF₄O₂S ~270.61 (calculated) Not explicitly listed Combines fluorine and trifluoromethyl groups for high thermal stability .

Physical and Chemical Properties

  • Reactivity: Hydrolysis Stability: Compounds with stronger electron-withdrawing groups (e.g., CF₃ or CN) exhibit slower hydrolysis rates. For example, methanesulfonyl chloride hydrolyzes slowly, leading to prolonged toxicity from the parent compound, whereas thionyl chloride degrades rapidly into HCl and SO₂ . Electrophilicity: The trifluoromethyl (CF₃) and cyano (CN) groups in analogs increase the sulfonyl group's electrophilicity, enhancing reactivity with nucleophiles compared to the Cl/F-substituted target compound .
  • Thermal Stability :

    • Benzenesulfonyl chlorides with trifluoromethyl substituents (e.g., [3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride) exhibit higher thermal stability due to the CF₃ group's electron-withdrawing and steric effects .

Biological Activity

(3-Chloro-5-fluorophenyl)methanesulfonyl chloride is an organosulfur compound that has gained attention for its diverse biological activities. This compound, characterized by its sulfonyl chloride functional group, is utilized in various biochemical applications, particularly in the synthesis of sulfonamides and other biologically active molecules. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClFOS. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its reactivity and biological interactions. The sulfonyl chloride group is known for its ability to react with nucleophiles, making it a potent electrophile in biochemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves the following mechanisms:

  • Covalent Modification : The sulfonyl chloride group can covalently modify nucleophilic sites on proteins and enzymes, leading to the formation of sulfonamide or sulfonate ester bonds. This modification can alter the activity of enzymes, impacting cellular signaling pathways and metabolic processes .
  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes by modifying their active sites, which can lead to reduced enzymatic activity. For instance, it may interfere with metabolic enzymes, altering metabolic flux within cells.
  • Gene Expression Regulation : By modifying transcription factors and other regulatory proteins, this compound can influence gene expression patterns, thereby affecting cell proliferation and differentiation .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma (SF-295), prostate cancer (PC-3), and colon cancer (HCT-116). IC50 values ranged from 2.1 to 7.9 mg/mL, indicating significant antiproliferative activity .
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound interacts with key proteins involved in cancer pathways, such as mitogen-activated protein kinase (JNK3). These interactions may inhibit cancer cell growth by disrupting critical signaling pathways .
Cell LineIC50 Value (mg/mL)
SF-2952.4 - 7.5
PC-32.1 - 7.9
HCT-1162.4 - 7.5

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Its ability to modify bacterial proteins may inhibit bacterial growth and proliferation, making it a candidate for further investigation in antibiotic development .

Case Studies

  • In Vivo Studies : Animal model studies have demonstrated that low doses of this compound selectively modify specific proteins without causing significant toxicity, while higher doses lead to adverse effects such as cell death .
  • Metabolic Pathway Modulation : Research indicates that this compound can alter metabolic pathways by modifying key enzymes involved in these processes, suggesting potential applications in metabolic disorders .

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